2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide
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Overview
Description
2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides It features a morpholine ring and a benzoxadiazole moiety, which are linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole intermediate, which is then coupled with a chlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- **2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-3-pyrrolidinyl}benzamide
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-chloro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide |
InChI |
InChI=1S/C17H15ClN4O3/c18-12-4-2-1-3-11(12)17(23)19-13-5-6-14(16-15(13)20-25-21-16)22-7-9-24-10-8-22/h1-6H,7-10H2,(H,19,23) |
InChI Key |
NQIKJKLXEAMBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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